molecular formula C6H4NO5S- B8438820 Nosylate

Nosylate

Cat. No.: B8438820
M. Wt: 202.17 g/mol
InChI Key: SPXOTSHWBDUUMT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nosylate reagents, typically referring to nosyl (2-nitrobenzenesulfonyl) or para-nosyl (4-nitrobenzenesulfonyl) chlorides and their derivatives, are specialized arylsulfonate compounds valued in synthetic chemistry for their role as activating and protecting groups, particularly for amines. A primary application is in the Fukuyama-Mitsunobu reaction , where N-alkyl nitrobenzenesulfonamides (nosyl-protected amines) serve as effective nucleophiles for the alkylation of primary and secondary alcohols . The electron-withdrawing nitro group enhances the reactivity of these amines, enabling high-yield amination under mild conditions . The nosyl group is stable to strong acids and bases but can be cleanly removed via nucleophilic aromatic substitution using thiolate nucleophiles, such as thiophenol or thioglycol, regenerating the secondary amine . The ortho-isomer is often preferred for its regioselective deprotection . The related 2,4-dinitrobenzenesulfonamide (DNs) offers even greater reactivity and can be selectively cleaved in the presence of a mononitro nosyl group, which is useful for the synthesis of differentially protected polyamines . In polymer science , nosyl chloride is used to functionalize polymer chain ends. For instance, hydroxyl-terminated polyisobutylene (PIB-OH) can be converted to nosyl-ended polyisobutylene (PIB-ONs), creating macromolecular building blocks with high reactivity for subsequent nucleophilic substitution reactions to construct novel polymer architectures . These nosyl-ended polymers are potential macroinitiators for polymerizations like the quasiliving ring-opening polymerization of oxazolines . The core value of this compound reagents lies in their versatility as activators . They convert hydroxyl groups into superior leaving groups for nucleophilic displacement and act as robust, yet readily removable, protecting groups for amines, facilitating complex multi-step synthetic sequences in both organic and macromolecular chemistry .

Properties

Molecular Formula

C6H4NO5S-

Molecular Weight

202.17 g/mol

IUPAC Name

4-nitrobenzenesulfonate

InChI

InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1

InChI Key

SPXOTSHWBDUUMT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Nosylate as a Protecting Group

The nosyl group serves as an effective protecting group in organic synthesis, particularly for amines and alcohols. Its stability under various reaction conditions makes it a preferred choice for protecting sensitive functional groups during multi-step syntheses.

Key Studies

  • A study showcased the use of the nosyl group as a functional protecting group in a Michael/Smiles tandem process. This method facilitated the synthesis of complex polycyclic and heterocyclic systems found in natural products while maintaining the integrity of sensitive moieties .
  • The nosyl group was employed to mask reactivity and provide desired structures for final targets, demonstrating its compatibility with green chemistry principles and atom economy .

Polymer Chemistry Applications

This compound's role in polymer chemistry is significant due to its ability to act as an end-functional group in polymer synthesis. It enhances the versatility of polymers by enabling further functionalization.

Polyisobutylene Studies

  • Research indicated that polyisobutylene (PIB) can be effectively modified using nosyl chloride to create end-functionalized polymers. The study revealed that the sulfonylation process could yield PIBs with high nosyl functionalities, which are essential for subsequent substitution reactions .
  • The investigation into the conditions affecting nosylation efficiency provided insights into optimizing reactions for high yields of nosylated PIBs, thus expanding their application potential in creating novel macromolecular materials .

Organic Synthesis and Reaction Mechanisms

Nosylates are increasingly recognized for their utility in organic synthesis, particularly as leaving groups in nucleophilic substitution reactions.

Synthesis Techniques

  • A prominent application involves using aryl nosylates in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This method has shown improved reactivity and selectivity compared to traditional leaving groups .
  • The unique stability of nosylates allows for their use in various coupling reactions, making them valuable intermediates in synthesizing complex organic molecules .

Case Study 1: Synthesis of Enantiomers

In a detailed study, this compound was utilized as a reagent for synthesizing enantiomers. The research highlighted its effectiveness in achieving high yields while maintaining stereochemical integrity .

Case Study 2: Polymer Functionalization

Another significant study focused on the systematic investigation of reaction conditions for the tosylation and nosylation of hydroxyl-terminated PIBs. The findings emphasized the importance of reaction parameters in achieving high end-functionalities necessary for further polymer modifications .

Data Tables

Application AreaKey FindingsReferences
Protecting GroupEffective masking of reactivity; compatible with green chemistry principles ,
Polymer ChemistryHigh nosyl functionality achievable; enhances versatility of PIBs
Organic SynthesisImproved reactivity in Suzuki–Miyaura coupling; valuable intermediates
Enantiomer SynthesisHigh yields achieved while maintaining stereochemistry

Comparison with Similar Compounds

Key Findings :

  • This compound’s nitro group enhances leaving group ability, enabling faster solvolysis and higher yields in fluorination .
  • In azulene-derived substrates, this compound derivatives (e.g., 2-(6-azulyl)ethyl this compound) undergo acetolysis 10<sup>13.5</sup> times faster than tosylates, attributed to reduced transition-state strain .
  • Tosylates are more cost-effective for large-scale industrial applications but less efficient in low-temperature or stereosensitive reactions .

This compound vs. Triflate

Property This compound (R-ONs) Triflate (R-OTf) References
Leaving Group Ability High, but less than triflate. Exceptional due to trifluoromethyl group.
Cost and Stability Economical; stable under standard storage. Expensive; sensitive to moisture.
Applications Preferred in nucleophilic fluorination and polymerizations. Dominates electrophilic reactions (e.g., Pd-catalyzed cross-couplings).

Key Findings :

  • Triflates are superior in reactions requiring extreme leaving group ability (e.g., cross-couplings with aryl chlorides) but are prohibitively costly for large-scale use .
  • Nosylates offer a balance of reactivity, stability, and cost, making them ideal for radiopharmaceutical synthesis and controlled polymerizations .

Q & A

Synthesizing Conflicting Evidence on this compound’s Role in Prodrug Activation

  • Methodological Approach : Create an evidence matrix categorizing studies by methodology (e.g., in vitro vs. clinical). Use Cochran’s Q test to assess heterogeneity and subgroup analysis to identify consensus. Propose a unified mechanistic model validated by kinetic isotope effects .

Resources for Robust Research Design

  • Literature Review : Leverage Web of Science’s "KeyWords Plus" and Inspec’s controlled vocabulary for comprehensive retrieval .
  • Data Integrity : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation. Use platforms like Zenodo for public archiving .
  • Ethical Compliance : Align experimental protocols with institutional review boards (IRBs), particularly for in vivo toxicology studies .

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